4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1-methylindole and bis(pinacolato)diboron.
Borylation Reaction: The key step involves the borylation of the indole derivative. This is usually achieved using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the boronic ester group.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential biological activities, including as a precursor for the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a transient complex with a palladium catalyst, facilitating the transfer of the organic group to a suitable electrophile. This mechanism is widely exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methylindole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole:
4-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Bromine atom instead of chlorine, which can influence the compound’s reactivity in substitution reactions.
Uniqueness
4-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to the presence of both a chlorine atom and a boronic ester group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C15H19BClNO2 |
---|---|
Molecular Weight |
291.6 g/mol |
IUPAC Name |
4-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)10-9-18(5)12-8-6-7-11(17)13(10)12/h6-9H,1-5H3 |
InChI Key |
AWFCWULILFQYRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)Cl)C |
Origin of Product |
United States |
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